N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound that features a unique fusion of thiazole and quinazoline rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxyaniline with a suitable thiazole derivative, followed by cyclization and functional group modifications to introduce the dioxolo and quinazoline moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also essential to obtain the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which contain the quinazoline ring, are also similar in structure.
Uniqueness
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its specific fusion of thiazole and quinazoline rings, along with the presence of the dioxolo moiety. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13N3O5S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
ZVFDKTJFDVJYFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
Origin of Product |
United States |
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